The Pyrazolo[3,4-d]pyrimidin-4-one Scaffold: A Technical Guide to the Chemical Properties of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
The Pyrazolo[3,4-d]pyrimidin-4-one Scaffold: A Technical Guide to the Chemical Properties of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the core chemical properties of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, a member of the esteemed pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. As a bioisostere of naturally occurring purines, this scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This document provides a comprehensive overview of its synthesis, structural characteristics, reactivity, and potential applications, with a focus on the practical insights required for research and development.
The Privileged Scaffold: Pyrazolo[3,4-d]pyrimidin-4-one
The pyrazolo[3,4-d]pyrimidin-4-one nucleus is a key pharmacophore in the design of numerous biologically active molecules.[3] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a variety of protein kinases, making it a focal point in the development of targeted therapies.[4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and notably, anticancer properties.[2][3] The demonstrated success of pyrazolo[3,4-d]pyrimidine-based compounds as inhibitors of crucial cellular signaling pathways, such as those mediated by EGFR, PAK1, and PKD, underscores the therapeutic potential of this heterocyclic system.[4][5][6]
A significant challenge in the development of pyrazolo[3,4-d]pyrimidine-based drug candidates is their often-suboptimal aqueous solubility.[7] This property can hinder bioavailability and therapeutic efficacy. Consequently, strategies to enhance solubility, such as the development of prodrugs, are an active area of research.[7]
Synthesis and Elucidation of Structure
The synthesis of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be approached through established methodologies for the construction of the pyrazolo[3,4-d]pyrimidine core. A common strategy involves the cyclization of a substituted pyrazole precursor.[8][9]
Retrosynthetic Analysis and Proposed Synthesis Workflow
A plausible synthetic route starts from an appropriately substituted aminopyrazole ester, which undergoes cyclization to form the pyrimidinone ring. The ethyl group at the N-1 position can be introduced either at the pyrazole stage or via alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core.
Caption: Proposed synthesis workflow for 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one.
Experimental Protocol: A General Approach
Step 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate
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To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and ethylhydrazine.
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Reflux the mixture for 4-6 hours.
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Monitor the reaction by thin-layer chromatography.
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Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
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The precipitated product is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization to 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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A mixture of ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate and formamide is heated at reflux for 6-8 hours.
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The reaction progress is monitored by TLC.
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After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Microwave-assisted synthesis has been shown to be an efficient alternative to conventional heating, often leading to shorter reaction times and improved yields for similar pyrazolo[3,4-d]pyrimidin-4-one derivatives.[8]
Physicochemical and Spectroscopic Properties
Detailed experimental data for 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are not extensively reported. However, properties can be inferred from closely related analogs and predictive models.
| Property | Value/Data | Source/Analogy |
| Molecular Formula | C₇H₈N₄O | - |
| Molecular Weight | 164.16 g/mol | - |
| Melting Point | 236-237 °C (Predicted) | ChemicalBook |
| Boiling Point | 415.1±18.0 °C (Predicted) | ChemicalBook |
| Density | 1.49±0.1 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Likely poor in water, soluble in polar organic solvents like DMSO and DMF. | Analogy to other pyrazolo[3,4-d]pyrimidines[7] |
Spectroscopic Characterization
The structural elucidation of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one would rely on standard spectroscopic techniques. Expected spectral features, based on the analysis of a structural isomer, 6-ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, are as follows[8]:
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¹H NMR:
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A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.
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A singlet for the C3-H of the pyrazole ring.
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A singlet for the C6-H of the pyrimidine ring.
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A broad singlet for the N5-H proton, which is exchangeable with D₂O.
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¹³C NMR:
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Signals for the two carbons of the ethyl group.
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Distinct signals for the carbons of the pyrazole and pyrimidine rings, including the carbonyl carbon (C4) at a downfield chemical shift.
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IR Spectroscopy:
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A characteristic C=O stretching vibration for the pyrimidinone carbonyl group.
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N-H stretching vibrations.
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C-H stretching vibrations for the aromatic and aliphatic protons.
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Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of the compound.
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Reactivity and Chemical Behavior
The pyrazolo[3,4-d]pyrimidin-4-one core exhibits a rich reactivity profile amenable to further functionalization.
Thionation
The carbonyl group at the C4 position can be converted to a thiocarbonyl group. For instance, 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be treated with a thionating agent like phosphorus pentasulfide in pyridine to yield 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione.[10]
Experimental Protocol: Thionation [10]
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A mixture of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one and phosphorus pentasulfide in pyridine is refluxed for 4 hours.
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The solvent is removed under reduced pressure.
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The resulting precipitate is washed with hot water and recrystallized from ethanol to afford the thione product.
Caption: Key reactivity of the 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one core.
Halogenation and Nucleophilic Substitution
The pyrimidinone oxygen can be replaced by a halogen, typically chlorine, using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate for introducing various nucleophiles at the C4 position, thereby enabling the synthesis of a diverse library of derivatives.
Potential Applications in Drug Discovery
While specific biological data for 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is limited, the broader class of pyrazolo[3,4-d]pyrimidines has been extensively investigated as potent inhibitors of various protein kinases implicated in cancer and other diseases.[4][5][6] The structural similarity of the core to the adenine moiety of ATP allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[4]
Given the established role of the pyrazolo[3,4-d]pyrimidine scaffold, 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a valuable lead compound for the development of novel therapeutics, particularly in the area of oncology. Further derivatization at the N5 and C6 positions could be explored to optimize potency, selectivity, and pharmacokinetic properties.
References
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Kumar, A., Ahmad, I., Chashoo, G., & Shah, B. A. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(12), 086-092. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
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El Fal, M., et al. (2014). Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1198. [Link]
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Alberja, B., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Van den driessche, G., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European journal of medicinal chemistry, 205, 112638. [Link]
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